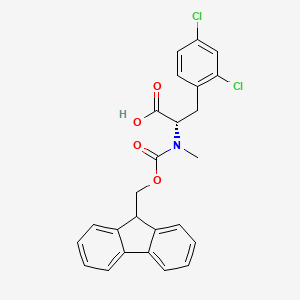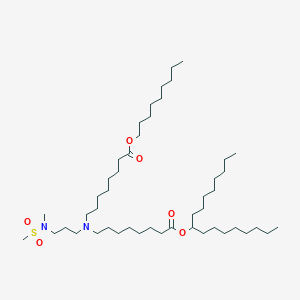
Menthol glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- As a biomarker, This compound can be detected in both plasma and urine following acute inhalation of menthol .
Menthol glucuronide: is a metabolite of , which is a principal component of peppermint oil.
準備方法
- The synthetic routes for menthol glucuronide are not explicitly documented in the available sources. it is formed through the metabolism of menthol in the body.
- Industrial production methods may involve enzymatic glucuronidation or chemical synthesis, but specific details are not readily accessible.
化学反応の分析
- Its formation primarily involves glucuronidation, where the hydroxyl group of menthol reacts with glucuronic acid to form the glucuronide.
- Common reagents include glucuronic acid and UDP-glucuronosyltransferases (UGTs).
- The major product is This compound itself.
Menthol glucuronide: does not undergo direct chemical reactions in the same way that primary functional groups do.
科学的研究の応用
Chemistry: Used as a model compound for glucuronidation studies.
Biology: Investigated as a biomarker for assessing menthol exposure.
Medicine: Relevant in pharmacokinetic studies and drug metabolism research.
Industry: May be used in quality control or safety assessments of menthol-containing products.
作用機序
- Molecular targets and pathways are related to the enzymes involved in glucuronidation.
Menthol glucuronide: does not exert direct pharmacological effects. Instead, it reflects the metabolism of .
類似化合物との比較
- Similar compounds include other glucuronides formed from various xenobiotics and endogenous molecules.
Menthol glucuronide: is unique due to its specific formation from .
Remember that while This compound serves as a biomarker, its direct pharmacological activity is limited. Researchers primarily study it to understand menthol metabolism and exposure levels
特性
分子式 |
C16H28O7 |
|---|---|
分子量 |
332.39 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16?/m0/s1 |
InChIキー |
CLJGMBYGTHRUNF-NALLFMOWSA-N |
異性体SMILES |
CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


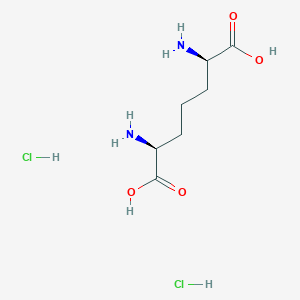
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
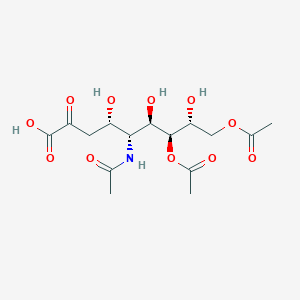
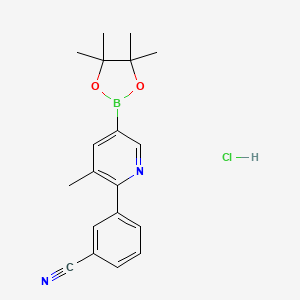
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
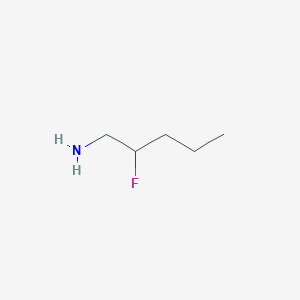
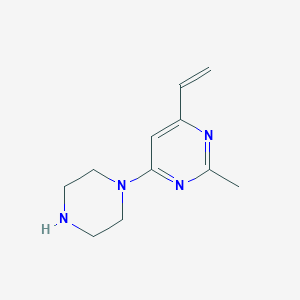
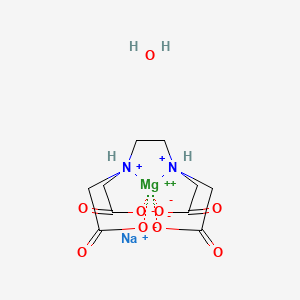
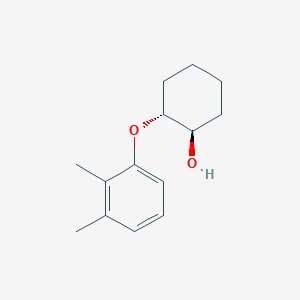
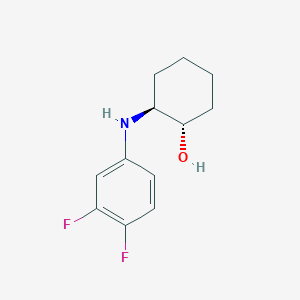
![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
